molecular formula C16H16O3 B1268342 3-(4-Benzyloxyphenyl)propionic acid CAS No. 50463-48-4

3-(4-Benzyloxyphenyl)propionic acid

Cat. No.: B1268342
CAS No.: 50463-48-4
M. Wt: 256.3 g/mol
InChI Key: QTSAUVQZNADEKS-UHFFFAOYSA-N
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Description

3-(4-Benzyloxyphenyl)propionic acid is an organic compound with the molecular formula C16H16O3. It is a derivative of phenylpropanoic acid, where the phenyl ring is substituted with a benzyloxy group at the para position. This compound is known for its applications in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzyloxyphenyl)propionic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-hydroxybenzaldehyde.

    Benzylation: The hydroxyl group of 4-hydroxybenzaldehyde is protected by benzylation using benzyl bromide in the presence of a base such as potassium carbonate.

    Aldol Condensation: The benzylated product undergoes aldol condensation with propionic acid or its derivatives in the presence of a base like sodium hydroxide.

    Hydrogenation: The resulting product is then subjected to hydrogenation to reduce the double bond, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing bulk reactors for the benzylation and aldol condensation steps.

    Catalysts: Employing efficient catalysts to enhance reaction rates and yields.

    Purification: Implementing advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzyloxyphenyl)propionic acid undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-benzyloxybenzoic acid.

    Reduction: Formation of 3-(4-benzyloxyphenyl)propanol.

    Substitution: Formation of various substituted phenylpropanoic acids.

Scientific Research Applications

3-(4-Benzyloxyphenyl)propionic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Benzyloxyphenyl)propionic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways.

    Pathways: It can modulate signaling pathways related to inflammation and oxidative stress, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxyphenylpropionic acid
  • 4-Methoxyphenylpropionic acid
  • 4-Benzyloxybenzoic acid

Comparison

  • Structural Differences : 3-(4-Benzyloxyphenyl)propionic acid has a benzyloxy group, whereas similar compounds may have hydroxyl or methoxy groups.
  • Unique Properties : The benzyloxy group imparts unique chemical reactivity and potential biological activities, distinguishing it from other phenylpropanoic acid derivatives.

Properties

IUPAC Name

3-(4-phenylmethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c17-16(18)11-8-13-6-9-15(10-7-13)19-12-14-4-2-1-3-5-14/h1-7,9-10H,8,11-12H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSAUVQZNADEKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340082
Record name 3-(4-benzyloxyphenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50463-48-4
Record name 3-(4-benzyloxyphenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Hydroxycinnamic acid (700 mg, 4.26 mmol) was dissolved in EtOAc (15 mL) and 10% Pd/C (51 mg, 0.479 mmol) was added. The reaction mixture was stirred under an atmosphere of H2 overnight at room temperature before it was filtered through diatomaceous earth and concentrated in vacuo. No further purification was needed to yield 3-(4-hydroxyphenyl)propanoic acid (700 mg, 99%). A solution of 3-(4-hydroxyphenyl)propanoic acid (700 mg, 4.21 mmol) in anhydrous DMF (16 mL) at 0° C. was treated with a solution of 60% NaH (450 mg, 18.75 mmol) in DMF dropwise. The reaction mixture was stirred for 10 min before benzyl bromide (0.675 mL, 5.68 mmol) was added. The reaction mixture was stirred overnight at room temperature, quenched with aqueous 1 N HCl and extracted with EtOAc. The combined organic layers were washed with saturated aqueous NH4Cl, saturated aqueous NaCl and dried over Na2SO4. Column chromatography (SiO2, 4×9 cm, 20-40% EtOAc-hexanes gradient) afforded 3-(4-(benzyloxy)phenyl)propanoic acid (780 mg, 72%) as a white solid: 1H NMR (CDCl3, 500 MHz) 7.44 (d, 2H, J=7.4 Hz), 7.40 (t, 2H, J=7.4 Hz), 7.35-7.32 (m, 1H), 7.14 (d, 2H, J=8.8 Hz), 6.92 (d, 2H, J=8.4 Hz), 5.06 (s, 2H), 2.92 (t, 2H, J=7.7 Hz), 2.66 (t, 2H, J=7.7 Hz); 13C NMR (CDCl3, 125 MHz) 179.0, 157.3, 137.0, 132.5, 129.2, 128.5, 127.9, 127.4, 114.9, 70.0, 35.8, 29.7. (See: Xue, C.-B.; He, X.; et al. J. Med. Chem. 2001, 44, 3351-3354)
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700 mg
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450 mg
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16 mL
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0.675 mL
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Reaction Step Two

Synthesis routes and methods II

Procedure details

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O=C(CCc1ccc(OCc2ccccc2)cc1)OCc1ccccc1
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Synthesis routes and methods III

Procedure details

An aqueous solution of NaOH (1 M, 270 mL) was added to a mixture of the 3-(4-benzyloxyphenyl)propionic acid methyl ester from Step 2 above in MeOH (600 mL) and the reaction was stirred overnight. The crystalline ppt was collected by filtration, air dried and then partitioned between EtOAc/Et2O/1 M HCl (500 mL, 250 mL, 150 mL). The organic phases were dried over MgSO4 and evaporated to give the product as a white solid (16.2 g, 70%, 3 Steps).
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270 mL
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600 mL
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70%

Synthesis routes and methods IV

Procedure details

Benzyl 3-(4-benzyloxyphenyl)propionate (9.25 g) and a solution of 2.8 g potassium hydroxide in 95% ethanol (125 ml) were placed in a flask, and the mixture was heated under reflux for 30 minutes. At the end of reaction, the solvent was distilled off, ethyl acetate was added to the residue, and the resulting mixture was transferred to a separating funnel. After washing with 1N HCl and water, the ethyl acetate layer was collected and dried over anhydrous sodium sulfate, the solvent was distilled off from the dried solution, and the residue was recrystallized from ethyl acetate/hexane, affording 5 g (72.7%) of pure 3-(4-benzyloxyphenyl)propionic acid.
Name
Benzyl 3-(4-benzyloxyphenyl)propionate
Quantity
9.25 g
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reactant
Reaction Step One
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2.8 g
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reactant
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125 mL
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solvent
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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3-(4-Benzyloxyphenyl)propionic acid in the synthesis of Ethyl (S)-2-Ethoxy-3-(4-hydroxyphenyl) propionate?

A1: this compound serves as a key intermediate in the synthesis of Ethyl (S)-2-Ethoxy-3-(4-hydroxyphenyl) propionate []. The synthesis starts with L-tyrosine, which undergoes O-benzylation and diazotization to yield (S)-2-hydroxy-3-(4-benzyloxyphenyl)propionic acid. This intermediate is then subjected to O-ethylation and esterification, followed by catalytic hydrogenated debenzylation to finally produce Ethyl (S)-2-Ethoxy-3-(4-hydroxyphenyl) propionate [].

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